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Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with
significant implications for biomarker discovery, disease diagnostics, and drug development.
Accurate and reproducible quantification of lipid species is paramount for generating reliable
data. However, the inherent variability in sample preparation and mass spectrometry analysis
presents a significant challenge. The use of internal standards is a critical strategy to control for
this variability.[1] UltimateSPLASH™ ONE is a comprehensive internal standard mixture
designed for quantitative lipidomics.[2] This mixture contains 69 unique, highly pure, deuterium-
labeled lipids across 15 major lipid classes, enabling broad coverage and accurate
guantification for a wide range of lipidomic workflows.[2][3] The standards are designed to
appear in spectral gaps, minimizing interference with naturally occurring lipid species.[2]

This document provides a detailed protocol for a quantitative lipidomics workflow using
UltimateSPLASH™ ONE standards for the analysis of human plasma samples. It covers
sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.

Data Presentation: UltimateSPLASH™ ONE
Composition
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The UltimateSPLASH™ ONE internal standard mixture is supplied as a 1.2 mL solution in 1:1
Dichloromethane:Methanol.[2] The mixture contains 69 lipids from 15 classes, each at a
specific target concentration.[2][4]

Table 1: Composition of UltimateSPLASH™ ONE Internal Standard Mixture

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.avantiresearch.com/en-gb/products/product/330820-ultimatesplash-one
https://www.avantiresearch.com/en-gb/products/product/330820-ultimatesplash-one
https://www.sigmaaldrich.com/US/en/product/avanti/330820l
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Catalog Number

Mixture Component

Target Concentration

(ng/mL)
Triacylglycerols (TG)
860906 14:0-13:0-14:0 TG-d5 25
860907 14:0-15:1-14:0 TG-d5 50
860908 14:0-17:1-14:0 TG-d5 75
860910 16:0-15:1-16:0 TG-d5 100
860909 16:0-17:1-16:0 TG-d5 125
860911 16:0-19:2-16:0 TG-d5 100
860914 18:1-17:1-18:1 TG-d5 75
860912 18:1-19:2-18:1 TG-d5 50
860913 18:1-21:2-18:1 TG-d5 25
Cholesteryl Esters (CE)
700220 14:1 cholesteryl-d7 ester 25
700221 16:1 cholesteryl-d7 ester 50
700222 18:1 cholesteryl-d7 ester 75
700223 20:3 cholesteryl-d7 ester 50
700226 22:4 cholesteryl-d7 ester 25
Ceramides (Cer)
860748 C16:1 Ceramide-d7 (d18:1- 25
d7/16:1)
860747 C18:1 Ceramide-d7 (d18:1- 100
d7/18:1)
860746 C20:1 Ceramide-d7 (d18:1- 125

d7/20:1)
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C22:1 Ceramide-d7 (d18:1-

860745 d7122:1) 100
860679 C24:1 Ceramide-d7 (d18:1- 75
d7/24:1)
Sphingomyelins (SM)
860741 16:1 SM (d18:1/16:1)-d9 75
860740 18:1 SM (d18:1/18:1)-d9 100
860742 20:1 SM (d18:1/20:1)-d9 125
860743 22:1 SM (d18:1/22:1)-d9 100
860744 24:1 SM (d18:1/24:1)-d9 75
Diacylglycerols (DG)
800827 17:0-14:1 DG-d5 25
800826 17:0-16:1 DG-d5 50
800824 17:0-18:1 DG-d5 75
800825 17:0-20:3 DG-d5 50
800823 17:0-22:4 DG-d5 25
Phosphatidylcholines (PC)
855683 17:0-14:1 PC-d5 75
855682 17:0-16:1 PC-d5 100
855681 17:0-18:1 PC-d5 125
855680 17:0-20:3 PC-d5 100
855678 17:0-22:4 PC-d5 75
Lysophosphatidylcholines
(LPC)
855679 17:0 Lyso PC-d5 100
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Phosphatidylethanolamines
(PE)

856721 17:0-14:1 PE-d5 75
856720 17:0-16:1 PE-d5 100
856719 17:0-18:1 PE-d5 125
856718 17:0-20:3 PE-d5 100
856717 17:0-22:4 PE-d5 75
Lysophosphatidylethanolamine

s (LPE)

856716 17:1 Lyso PE-d5 100
Phosphatidylinositols (PI)

850109 17:0-14:1 PI-d5 25
850110 17:0-16:1 PI-d5 50
850111 17:0-18:1 PI-d5 75
850112 17:0-20:3 PI-d5 50
850118 17:0-22:4 PI-d5 25
Lysophosphatidylinositols (LPI)

850107 15:0 Lyso PI-d5 25
850108 17:0 Lyso PI-d5 50
850106 19:0 Lyso PI-d5 25
Phosphatidylserines (PS)

858153 17:0-14:1 PS-d5 25
858152 17:0-16:1 PS-d5 50
858151 17:0-18:1 PS-d5 75
858150 17:0-20:3 PS-d5 50
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858149 17:0-22:4 PS-d5 25
Lysophosphatidylserines (LPS)

858148 15:0 Lyso PS-d5 25
858147 17:1 Lyso PS-d5 50
858146 19:0 Lyso PS-d5 25
Phosphatidylglycerols (PG)

858135 17:0-14:1 PG-d5 25
858134 17:0-16:1 PG-d5 50
858133 17:0-18:1 PG-d5 75
858132 17:0-20:3 PG-d5 50
858131 17:0-22:4 PG-d5 25
Lysophosphatidylglycerols

(LPG)

858130 15:0 Lyso PG-d5 25
858129 17:1 Lyso PG-d5 50
858123 19:0 Lyso PG-d5 25

Experimental Protocols

A robust and reproducible experimental protocol is essential for high-quality lipidomics data.
The following protocol details a modified Folch extraction method for human plasma,
incorporating the UltimateSPLASH™ ONE internal standard.[5]

Workflow Overview
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Sample Preparation

Thaw Plasma Sample (on ice)

:

Spike with UltimateSPLASH™ ONE

Lipid Extractionv (Folch Method)

Add Chloroform:Methanol (2:1)

:

Vortex & Incubate (on ice)

:

Add Water for Phase Separation

:

Centrifuge

:

Collect Lower Organic Layer

Ane%ysis

Dry Extract (Nitrogen Stream)

:

Reconstitute in IPA:ACN:H20

:

LC-MS/MS Analysis

:

Data Processing & Quantification

Click to download full resolution via product page

Caption: Quantitative lipidomics workflow from sample preparation to data analysis.
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Materials and Reagents

e Human plasma (stored at -80°C)

e UltimateSPLASH™ ONE (Avanti Polar Lipids)
¢ LC-MS grade Chloroform

e LC-MS grade Methanol

e LC-MS grade Isopropanol (IPA)

e LC-MS grade Acetonitrile (ACN)

e LC-MS grade Water

e Ammonium formate

e Formic acid

e 1.5 mL microcentrifuge tubes

e Glass vials with inserts for autosampler
 Nitrogen evaporator or vacuum concentrator
e Vortex mixer

» Refrigerated centrifuge

Procedure

e Sample Thawing and Aliquoting:
o Thaw frozen human plasma samples on ice.[5]

o Once thawed, vortex briefly and aliquot 40 pL of plasma into a 1.5 mL microcentrifuge
tube. Place tubes back on ice.[5]
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o Prepare a pooled quality control (QC) sample by mixing equal volumes from each sample.
o Prepare a process blank by using an empty tube.

« Internal Standard Spiking:

o Add 10-20 pL of the UltimateSPLASH™ ONE internal standard mixture directly to each
plasma aliquot, the QC samples, and the process blank. The exact volume may need
optimization based on instrument sensitivity and expected endogenous lipid
concentrations.

o Vortex briefly to mix.

 Lipid Extraction (Folch Method):

o

Add 800 pL of a pre-chilled (-20°C) solution of Chloroform:Methanol (2:1, v/v) to each
tube.[5]

o Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
o Incubate the mixture on ice for 30 minutes, with occasional vortexing.[5]

o Induce phase separation by adding 200 pL of ice-cold LC-MS grade water.[5]

o Vortex for 1 minute and then centrifuge at 3,000 x g for 10 minutes at 4°C.[5]

o Carefully collect the lower organic layer (containing the lipids) using a glass syringe and
transfer it to a clean glass vial. Avoid disturbing the protein interface.

e Drying and Reconstitution:

o Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum
concentrator.[1]

o Reconstitute the dried lipid extract in 100 pL of a solution of Isopropanol:Acetonitrile:Water
(2:1:1, vivlv).
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o Vortex for 1 minute and transfer to an autosampler vial with an insert for LC-MS/MS

analysis.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific LC-

MS/MS system being used.

Table 2: Suggested LC-MS/MS Parameters
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Parameter Setting
LC System

C18 reversed-phase column (e.g., Waters
Column ACQUITY UPLC CSH C18, 1.7 pm, 2.1 x 100

mm)[6]

Mobile Phase A

60:40 Acetonitrile:Water + 10 mM Ammonium

formate + 0.1% Formic acid[1][6]

Mobile Phase B

90:10 Isopropanol:Acetonitrile + 10 mM

Ammonium formate + 0.1% Formic acid[1][6]

Flow Rate 0.4 mL/min
Column Temperature 55°C[1]
Injection Volume 2-5 uL

Gradient

0-2 min: 30% B, 2.1-12 min: linear gradient to
100% B, 12-15 min: hold at 100% B, 15.1-18

min: return to 30% B

MS System

lonization Mode

ESI Positive and Negative (switching mode)[1]

Capillary Voltage

3.0kV (+)/ 2.5 KV ()

Source Temperature

300°C

Data Acquisition

Data-Dependent Acquisition (DDA) or Data-
Independent Acquisition (DIA)

MS1 Scan Range

m/z 150-1500

MS/MS

Collision-induced dissociation (CID) with

stepped collision energy

Data Analysis Workflow
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Data Processing

Acquire Raw Data (.raw, .wiff)

'

Peak Picking & Alignment

'

Lipid Identification (MS/MS Library)

Quantification

y

Peak Area Integration

'

Normalization to IS

'

Concentration Calculation

'

Statistical Analysis

Click to download full resolution via product page

Caption: Data analysis workflow for quantitative lipidomics.

» Peak Picking and Lipid Identification:
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o Process raw LC-MS/MS data using lipidomics software (e.g., LipidSearch, MS-DIAL,
Compound Discoverer).

o Perform peak picking, retention time alignment, and feature detection.

o lIdentify lipids by matching MS/MS fragmentation patterns against a spectral library.

e Quantification:

o Integrate the peak areas for both the endogenous lipids and the corresponding
UltimateSPLASH™ ONE internal standards.

o For each identified lipid, select the most structurally similar internal standard from the
same lipid class for normalization.

o Calculate the response ratio: Response Ratio = (Peak Area of Endogenous Lipid) / (Peak
Area of Internal Standard)

o Calculate the concentration of the endogenous lipid: Concentration (ug/mL) = Response
Ratio * Concentration of Internal Standard (pg/mL)

Signaling Pathway Visualization

Sphingolipids are a major class of lipids that are not only structural components of cell
membranes but also act as critical signaling molecules in a variety of cellular processes. The
sphingolipid metabolism pathway illustrates the interconversion of key signaling lipids like
ceramide, sphingosine, and sphingosine-1-phosphate (S1P). UltimateSPLASH™ ONE includes
standards for both ceramides and sphingomyelins, making this pathway highly relevant.
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Caption: The Sphingolipid Metabolism signaling pathway.

Conclusion

The UltimateSPLASH™ ONE internal standard mixture provides a robust and comprehensive
solution for accurate quantification in lipidomics research. By incorporating these standards into
a well-defined experimental workflow, researchers can effectively control for analytical
variability, leading to higher quality, more reliable, and reproducible data. This enables more
confident biological interpretation, which is crucial for advancing our understanding of the roles

lipids play in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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